molecular formula C21H24N6 B10865622 3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10865622
M. Wt: 360.5 g/mol
InChI Key: OIBUTTJBEDJKCK-UHFFFAOYSA-N
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Description

3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a complex organic compound featuring an imidazole ring, a pyrrolo[2,3-d]pyrimidine core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves multi-step organic reactions. One common approach is the condensation of an appropriate imidazole derivative with a pyrrolo[2,3-d]pyrimidine precursor under acidic conditions . The reaction may involve the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, strong bases like sodium hydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding . The compound may also interact with nucleic acids, influencing gene expression and cellular processes .

Properties

Molecular Formula

C21H24N6

Molecular Weight

360.5 g/mol

IUPAC Name

3-(3-imidazol-1-ylpropyl)-5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C21H24N6/c1-15-5-7-18(8-6-15)27-17(3)16(2)19-20(22)26(14-24-21(19)27)11-4-10-25-12-9-23-13-25/h5-9,12-14,22H,4,10-11H2,1-3H3

InChI Key

OIBUTTJBEDJKCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2N=CN(C3=N)CCCN4C=CN=C4)C)C

Origin of Product

United States

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